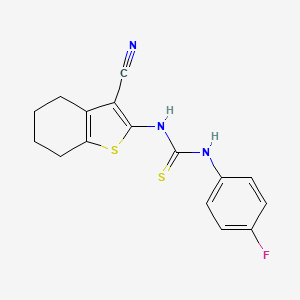![molecular formula C18H22FN5O B5540549 6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)
6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorobenzoyl-piperazine compounds involves multiple steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and nucleophilic substitution reactions. Eskola et al. (2002) detailed the synthesis of a similar compound through electrophilic fluorination of a trimethylstannyl precursor, achieving a specific radioactivity of 12.8–16.4 GBq/μmol with a decay-corrected yield of less than 1% (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of fluorobenzoyl-piperazine derivatives often features a fluorophenyl group and a piperazine moiety as key structural elements. The crystal and molecular structure analysis conducted by Özbey et al. (1998) on a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, revealed a planar benzimidazole ring and a chair conformation for the piperazine ring, highlighting the significance of fluorine's placement on the molecule's bioactivity (Özbey et al., 1998).
Chemical Reactions and Properties
Fluorobenzoyl-piperazine compounds participate in various chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation. The study by Yang Fang-wei (2013) describes the synthesis of a compound via these reactions, leading to a potential dopamine D4 receptor ligand, illustrating the chemical versatility and reactivity of these compounds (Yang Fang-wei, 2013).
Physical Properties Analysis
The physical properties of fluorobenzoyl-piperazine compounds, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profiles. Tanişli et al. (2017) conducted a comprehensive study on the physical properties of a related 6FOT drug molecule, including its conformational stability and vibrational frequencies, which are essential for understanding the compound's behavior in biological systems (Tanişli et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards biological targets, are influenced by the molecular structure. Studies on related compounds have shown a range of biological activities, including antimicrobial and receptor binding affinities, which are directly related to their chemical structures and properties. Babu et al. (2015) synthesized novel derivatives and evaluated their antimicrobial activity, demonstrating the chemical properties' impact on biological functions (Babu et al., 2015).
科学的研究の応用
Pharmacological Research
Preclinical Pharmacology and Pharmacokinetics
The compound has been explored for its selective antagonistic properties against N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B), which is implicated in major depressive disorder. Studies have characterized its high-binding affinity and specificity towards GluN2B, demonstrating its efficacy in preclinical models. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion, have been studied to guide dose selection for clinical trials, aiming to achieve an optimal balance between efficacy and safety (Garner et al., 2015).
Diagnostic Applications
Imaging of Epileptogenic Zones
The compound has shown potential in enhancing the specificity of PET imaging for localizing epileptogenic zones, particularly in patients with drug-resistant epilepsy. Its ability to cross the blood-brain barrier and target specific neural receptors could improve the accuracy of epilepsy diagnostics and thereby inform surgical interventions for epilepsy management (Didelot et al., 2010).
Therapeutic Applications
Antidepressant Efficacy
Research into the compound's effects on mood disorders has indicated its potential as an antidepressant. By targeting specific neural pathways involved in depression, the compound could offer a new avenue for treatment, especially in cases where conventional antidepressants are ineffective (Matejcek et al., 1984).
Oncology Research
In the field of oncology, the compound has been part of studies exploring novel imaging agents for glioma, a type of brain tumor. Its ability to target pyruvate kinase M2, a key enzyme in tumor metabolism, has been evaluated in human studies, suggesting its potential for non-invasive tumor delineation and aiding in the diagnosis and management of gliomas (Patel et al., 2019).
将来の方向性
The potential applications of this compound would depend on its biological activities. If it shows promising activity in initial screens, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of new chemical probes or materials .
特性
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13-20-16(22(2)3)12-17(21-13)23-7-9-24(10-8-23)18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPULUUQHKOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)